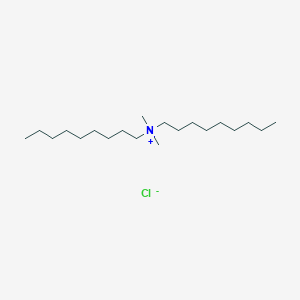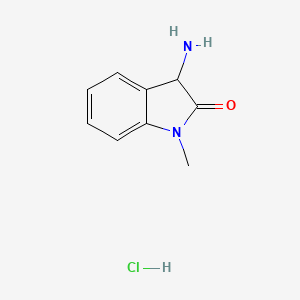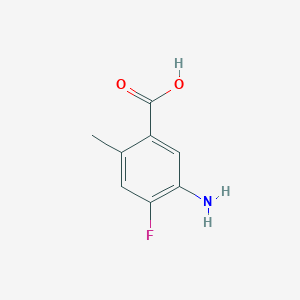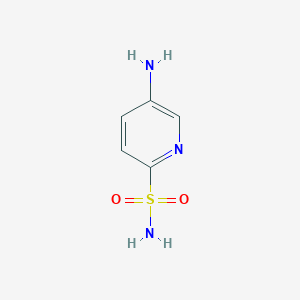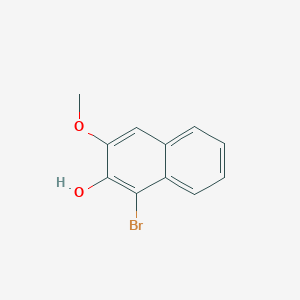
1-Bromo-3-methoxynaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-Bromo-3-methoxynaphthalen-2-ol is closely related to various brominated methoxynaphthalene derivatives that have been studied for their potential applications in pharmaceuticals and as intermediates in organic synthesis. These compounds exhibit a range of biological activities and are useful in the synthesis of other complex molecules.
Synthesis Analysis
The synthesis of related compounds such as 2-bromo-6-methoxynaphthalene has been achieved through various methods. For instance, methylation of 6-bromo-2-naphthol with dimethyl sulfate and methyl halides is a common approach . Alternative methods include the use of tetramethylammonium chloride as a methylating agent under microwave-assisted conditions and site-directed nuclear bromination by two-phase electrolysis . Moreover, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene from 1-methoxynaphthalene through Dakin's oxidation and Claisen rearrangement has been reported, providing a pathway to biologically active pyranonaphthoquinones .
Molecular Structure Analysis
The molecular structure of brominated methoxynaphthalenes has been characterized using various spectroscopic techniques. For example, the structure of 4-bromo-2-acetyl-1-naphthol was confirmed by FTIR, NMR, and GCMS, and its crystal structure was analyzed using X-ray single-crystal diffractometry . Similarly, vibrational and electronic properties of 2-bromo-6-methoxynaphthalene were studied using DFT methods, and the molecule's stability was indicated by an energy gap of 4.208 eV .
Chemical Reactions Analysis
Brominated methoxynaphthalenes participate in a variety of chemical reactions. They can react with carboxylic acids to form fluorescent esters for HPLC analysis , and they serve as intermediates in the synthesis of anti-inflammatory agents like naproxen through processes such as Pd-catalyzed ethynylation, regioselective addition of HX, and Pd-catalyzed carbonylation . The bromination of naphthalene derivatives can lead to a mixture of isomers, as seen in the bromination of 2,7-dihydroxynaphthalene .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated methoxynaphthalenes are influenced by their molecular structure. The presence of bromine and methoxy groups affects their reactivity and physical characteristics. For instance, the fluorescent properties of 2-bromoacetyl-6-methoxynaphthalene make it useful as a labelling reagent in HPLC . The molecular docking studies of 2-bromo-6-methoxynaphthalene suggest anti-cancer activities due to its low binding energy, indicating potential for drug development .
Scientific Research Applications
Synthesis and Application in Chemical Research
Research focuses on synthesizing complex organic compounds, like naphthalene derivatives, which are crucial in developing pharmaceuticals, dyes, and advanced materials. The synthesis of 1,3-dihydroxynaphthalene, for example, through efficient routes such as photocatalytic oxidation, highlights the interest in eco-friendly and sustainable chemical processes. These methods contribute significantly to green chemistry, emphasizing less toxic, renewable, and efficient production methods (Zhang You-lan, 2005).
Environmental and Toxicological Studies
The environmental persistence and potential toxicological effects of brominated compounds, including flame retardants, have been extensively studied. These compounds, due to their stability and bioaccumulative nature, pose significant environmental and health risks. Research on novel brominated flame retardants (NBFRs) emphasizes the need for more studies on their occurrence, environmental fate, and toxicity to understand their impact better and manage their use and disposal responsibly (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Advanced Materials and Technologies
The exploration of advanced materials and technologies often involves the study of specific organic compounds for their unique properties. For instance, the investigation into the mechanisms of β-O-4 bond cleavage during the acidolysis of lignin model compounds can provide insights into developing new materials or enhancing existing ones. Understanding these mechanisms is crucial for applications in biodegradable polymers, renewable resources, and sustainable technologies (T. Yokoyama, 2015).
properties
IUPAC Name |
1-bromo-3-methoxynaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-14-9-6-7-4-2-3-5-8(7)10(12)11(9)13/h2-6,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTNUNHZFJXLNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methoxynaphthalen-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


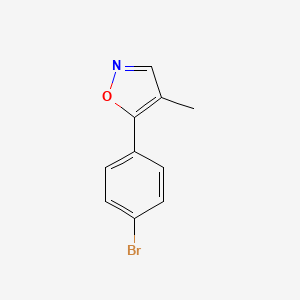
![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)
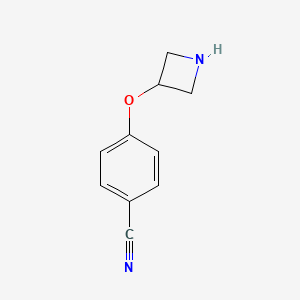
![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)


